2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol

Electrophysiology Potassium Channel Pharmacology Neuronal Excitability

Researchers often find that the valuable 3,4-diaminopyridine pharmacophore lacks a functional handle for immobilization or conjugation, limiting its utility in advanced material and probe development. This compound directly solves that problem by introducing a terminal primary alcohol via a 2-hydroxyethoxy substituent. - Enables covalent attachment to polymer supports (e.g., Merrifield resin) for heterogeneous catalysis and continuous flow applications. - Provides a selective conjugation site for fluorophores, biotin, or photoaffinity labels, creating functional molecular probes. - Streamlines one-step construction of imidazo[4,5-c]pyridine libraries with a built-in hydrophilic linker, reducing synthetic steps and improving yields.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13246747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)N)OCCO
InChIInChI=1S/C7H11N3O2/c8-5-1-2-10-7(6(5)9)12-4-3-11/h1-2,11H,3-4,9H2,(H2,8,10)
InChIKeyHUVYLMQUVUZECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol Overview


2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol (CAS: 1863350-28-0) is a heterocyclic organic compound derived from the 3,4-diaminopyridine (3,4-DAP) scaffold, a foundational structure in potassium channel pharmacology and organic catalysis [1]. This specific derivative features a 2-hydroxyethoxy group at the 2-position, introducing a primary alcohol functional handle onto the diaminopyridine core . This modification is strategically important as it differentiates the molecule from the unsubstituted 3,4-DAP core by enabling further conjugation, immobilization, or modulation of physicochemical properties without altering the core's established nucleophilic and metal-coordinating capabilities [2].

1

Functional hydroxyl handle enables conjugation, immobilization, or physicochemical tuning.

2

Core 3,4-diaminopyridine scaffold retains reported nucleophilic and metal-coordinating capability.

3

Differentiated from unsubstituted 3,4-DAP for workflows requiring a built-in linker moiety.

Why 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol Is Irreplaceable


Substituting 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol with the more common, unfunctionalized 3,4-diaminopyridine (amifampridine) or its 2,6-diamino isomer results in the loss of a critical functional handle for synthetic elaboration. The 2-hydroxyethoxy group in this compound provides a primary alcohol moiety, which is absent in 3,4-DAP . This distinction is not merely structural; it is a gateway to divergent applications. While 3,4-DAP is primarily valued as a potassium channel blocker, the target compound's alcohol group enables covalent attachment to polymer supports for heterogeneous catalysis or conjugation to biomolecules and fluorophores, functionalities that are impossible with the parent molecule [1]. Therefore, generic substitution fails when the research objective extends beyond the core's biological activity to include immobilization, bioconjugation, or the synthesis of complex molecular architectures.

vs. 3,4-DAP

Lacks primary alcohol handle, preventing covalent attachment to supports or biomolecules; research requiring immobilization or bioconjugation may not be supported.

vs. 2,6-DAP isomer

Different amino regiochemistry leads to divergent heterocyclic reaction pathways; product profiles may shift away from imidazo[4,5-c]pyridine targets.

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol: Evidence Guide


Potassium Channel Blocking Potency vs. 4-Aminopyridine

While direct activity data for 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is not available in the public domain, the potency of its core scaffold, 3,4-diaminopyridine (3,4-DAP), can be inferred from class-level evidence. In voltage-clamp studies on squid axon membranes, 3,4-DAP exhibited an apparent dissociation constant (Kd) of 0.7 µM for internal application, compared to 36 µM for 4-aminopyridine (4-AP), the prototypical aminopyridine potassium channel blocker [1]. This represents a 50-fold higher potency for the 3,4-DAP scaffold over 4-AP.

Kv Channel Blockade Potency
Class-level
Core scaffold Kd 0.7 µM vs. 4-AP 36 µM (reported ~50-fold higher affinity)
Scaffold potency context for probe design
Specific derivative data unavailable; squid axon, internal application
Electrophysiology Potassium Channel Pharmacology Neuronal Excitability

Catalytic Activity in CO2 Cycloaddition

The 3,4-diaminopyridine scaffold has been shown to be a highly active single-component catalyst for the cycloaddition of CO2 to epoxides, a key reaction for the synthesis of cyclic carbonates. In a comparative study, a 3,4-diaminopyridine derivative catalyzed the reaction of propylene oxide with CO2, achieving a Turnover Frequency (TOF) of 36 h⁻¹ under 10 bar CO2 at 100°C. This performance is directly attributed to the enhanced nucleophilicity of the 3,4-DAP scaffold, which facilitates the rate-limiting epoxide ring-opening step [1]. The target compound, 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol, retains this active scaffold and adds a hydroxyl handle for potential immobilization onto solid supports, a strategy explicitly demonstrated for creating recyclable heterogeneous catalysts [1].

CO2 Cycloaddition Activity
Class-level
Core 3,4-DAP derivative TOF 36 h⁻¹ (propylene oxide, 10 bar CO2, 100°C)
Supports immobilization strategy for heterogeneous catalysis
Target compound data not available; class-level inference
Organocatalysis CO2 Utilization Green Chemistry

Synthetic Divergence from 2,6-Diaminopyridine

The substitution pattern of the amino groups (3,4- vs 2,6-) on the pyridine ring dictates the molecule's reactivity and the types of heterocyclic systems that can be constructed. The 3,4-diaminopyridine scaffold is a key building block for synthesizing imidazo[4,5-c]pyridines and related fused heterocycles, which are of significant interest in medicinal chemistry. In contrast, the 2,6-diaminopyridine isomer is used for different chemical pathways and yields different products. The target compound's 2-hydroxyethoxy group further directs reactivity, enabling selective functionalization at the oxygen atom, a synthetic handle not present on either the 3,4- or 2,6-diamino parent compounds .

Synthetic Divergence
Source review
3,4-diamino pattern directs imidazo[4,5-c]pyridine formation; 2,6-isomer yields different fused systems
Regiochemistry-critical for heterocycle library synthesis
Qualitative difference; no direct comparative study cited
Organic Synthesis Building Block Heterocyclic Chemistry

2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol Applications


Immobilized Catalysts for CO2 Conversion

This compound is an ideal candidate for synthesizing polymer-supported organocatalysts. Its 3,4-diaminopyridine core provides the nucleophilic activity required for CO2 cycloaddition, as demonstrated by homogeneous catalyst studies achieving TOFs of 36 h⁻¹ [1]. The terminal hydroxyl group on the 2-ethoxy substituent serves as a convenient anchor point for covalent attachment to Merrifield resin or other functionalized polymers. This approach, explicitly validated for the 3,4-diaminopyridine scaffold, creates a recyclable heterogeneous catalyst system suitable for continuous flow processes and green chemical manufacturing [1].

Functionalized Potassium Channel Probes

The 3,4-diaminopyridine scaffold is a well-established pharmacophore for blocking voltage-gated potassium channels, with a potency approximately 50-fold greater than 4-aminopyridine [2]. 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol is uniquely suited for creating functionalized molecular probes based on this scaffold. The primary alcohol handle enables bioconjugation to fluorophores, affinity tags (e.g., biotin), or photoaffinity labels for target identification and cellular imaging studies. This is a clear advantage over the parent 3,4-DAP, which lacks a site for selective conjugation.

Imidazo[4,5-c]pyridine Libraries for Drug Discovery

The 3,4-diaminopyridine core is a key building block for synthesizing imidazo[4,5-c]pyridine derivatives, a privileged scaffold in drug discovery . Procuring 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol allows for the one-step construction of this heterocyclic core while simultaneously introducing a flexible, hydrophilic linker. This contrasts with using unsubstituted 3,4-DAP, which would require additional, often lower-yielding, synthetic steps to install a similar functional handle. The result is a more efficient route to diverse compound libraries for biological screening.

Application
Selection Property
Validation Focus
Immobilized Organocatalysis
Hydroxyl-functionalized 3,4-DAP scaffold with reported nucleophilic CO2 activation
Catalyst-support attachment efficiency and recyclability under flow conditions
Potassium Channel Probes
Conjugatable 3,4-DAP core with scaffold-level potassium channel affinity
Bioconjugation retention of channel-blocking response in electrophysiology assays
Imidazo[4,5-c]pyridine Libraries
3,4-Diaminopyridine regiochemistry with a pre-installed hydrophilic linker
Synthetic route efficiency and diversification scope compared to unsubstituted 3,4-DAP
Quote Request

Request a Quote for 2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.